Adrenergic Weakness vs. Other Isomers: Direct Head-to-Head Receptor Blockade Profile
In a direct head-to-head comparison of all four labetalol stereoisomers at alpha1-, beta1-, and beta2-adrenoceptors, the (S,S)-stereoisomer was shown to be a relatively weak antagonist at all receptor types [1]. This contrasts sharply with the (R,R)-isomer, which is a potent non-selective beta-antagonist, and the (S,R)-isomer, which is the most potent alpha1-antagonist [1]. This establishes the (S,S)-form's unique pharmacodynamic profile, quantitatively distinct from the clinically active isomers.
| Evidence Dimension | Adrenoceptor Antagonist Potency (Alpha1, Beta1, Beta2) |
|---|---|
| Target Compound Data | Relatively weak antagonist at all receptor types. |
| Comparator Or Baseline | (R,R)-isomer: Potent non-selective beta-antagonist. (S,R)-isomer: Most potent alpha1-antagonist. |
| Quantified Difference | Not provided; qualitative comparison. |
| Conditions | Anaesthetized dogs and isolated tissues. |
Why This Matters
This necessitates sourcing the pure isomer as a negative control or for profiling kinase activity without interference from potent cardiovascular pharmacology.
- [1] Brittain RT, Drew GM, Levy GP. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues. Br J Pharmacol. 1982 Sep;77(1):105-14. View Source
